molecular formula C14H16N2OS B2395805 2-(benzylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one CAS No. 516460-88-1

2-(benzylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B2395805
CAS No.: 516460-88-1
M. Wt: 260.36
InChI Key: MFYDWLSBVJNFNK-UHFFFAOYSA-N
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Description

2-(benzylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are well-known for their presence in nucleic acids, such as DNA and RNA, where they play a crucial role in genetic coding, replication, and transcription. This particular compound is characterized by the presence of a benzylthio group at the second position, an ethyl group at the fifth position, and a methyl group at the sixth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves the condensation of 2-thiopyrimidines with benzyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler pyrimidine derivative.

    Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrimidine derivatives without the benzylthio group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The benzylthio group is believed to play a crucial role in binding to target enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain bacterial enzymes, leading to its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrimidine ring, along with the benzylthio group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-benzylsulfanyl-5-ethyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-3-12-10(2)15-14(16-13(12)17)18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYDWLSBVJNFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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